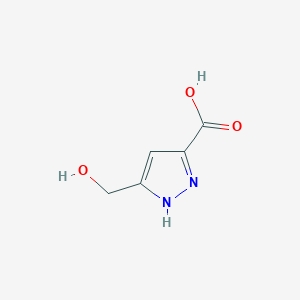
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate, also known as TBO-Piper, is an organic compound consisting of a tert-butyl group, a piperidine ring, and an oxazol-3-yl group. It is a white powder with a molecular weight of 260.30 g/mol and a melting point of 80-85 °C. TBO-Piper is used in a variety of scientific applications, including synthesis of other compounds, drug discovery, and biochemistry.
Mechanism of Action
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate acts as a catalyst in a variety of chemical reactions. It facilitates the formation of covalent bonds between molecules, which can lead to the formation of more complex molecules. It also increases the rate of reactions by providing an alternative reaction pathway for the reactants.
Biochemical and Physiological Effects
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can increase the rate of enzyme-catalyzed reactions, which can lead to increased metabolic activity and increased production of metabolic products. In addition, it has been shown to have an effect on the activity of certain hormones, such as insulin.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has a number of advantages in laboratory experiments. It is non-toxic and has a low melting point, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, it is important to note that tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is a relatively unstable compound and can degrade over time, which can limit its usefulness in some experiments.
Future Directions
There are a number of potential future applications for tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate. It could be used in the development of new drugs, as it can be used to synthesize a variety of compounds with potential therapeutic properties. It could also be used in the development of new biochemical and physiological processes, as it has been shown to have an effect on the activity of certain hormones. In addition, it could be used in the development of new catalysts, as it has been shown to increase the rate of certain chemical reactions. Finally, it could be used in the development of new organic compounds, as it can be used to synthesize a variety of peptides and nucleic acids.
Synthesis Methods
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate can be synthesized by a variety of methods. One of the most common methods is by the reaction of tert-butyl piperidine-1-carboxylate with 4,5-dihydro-1,2-oxazol-3-yl chloride, which results in the formation of tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate and hydrochloric acid. This reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of 25-30 °C.
Scientific Research Applications
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is used in a variety of scientific research applications. It is commonly used in drug discovery, as it can be used to synthesize a variety of compounds, including those with potential therapeutic properties. It is also used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules. In addition, it is used in the synthesis of other organic compounds, such as peptides and nucleic acids.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with 4,5-dihydro-3H-oxazole in the presence of a base.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "4,5-dihydro-3H-oxazole", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl 4-piperidone-1-carboxylate in a suitable solvent (e.g. THF, DMF) to form a reactive intermediate", "Add 4,5-dihydro-3H-oxazole to the reaction mixture and stir at room temperature for several hours", "Quench the reaction with an acid (e.g. hydrochloric acid) to form the desired product", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] } | |
CAS RN |
2648994-21-0 |
Product Name |
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate |
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
